molecular formula C19H25N5O B12232705 4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2,2-dimethylcyclopropanecarbonyl)piperidine

4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2,2-dimethylcyclopropanecarbonyl)piperidine

Cat. No.: B12232705
M. Wt: 339.4 g/mol
InChI Key: BGPLOPSGRFRSHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2,2-dimethylcyclopropanecarbonyl)piperidine is a complex organic compound featuring a triazolopyridazine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The unique structure of this compound, which includes a cyclopropyl group and a piperidine moiety, contributes to its distinct chemical properties and biological activities.

Preparation Methods

The synthesis of 4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2,2-dimethylcyclopropanecarbonyl)piperidine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazolopyridazine core through cyclization reactions. Key steps may involve:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2,2-dimethylcyclopropanecarbonyl)piperidine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents (e.g., dichloromethane, ethanol), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2,2-dimethylcyclopropanecarbonyl)piperidine involves its interaction with specific molecular targets within biological systems. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved depend on the specific context of its application and the biological system being studied.

Comparison with Similar Compounds

4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2,2-dimethylcyclopropanecarbonyl)piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C19H25N5O

Molecular Weight

339.4 g/mol

IUPAC Name

[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(2,2-dimethylcyclopropyl)methanone

InChI

InChI=1S/C19H25N5O/c1-19(2)11-14(19)18(25)23-9-7-13(8-10-23)17-21-20-16-6-5-15(12-3-4-12)22-24(16)17/h5-6,12-14H,3-4,7-11H2,1-2H3

InChI Key

BGPLOPSGRFRSHU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5)C

Origin of Product

United States

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